Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazole ring, a pyrrolidinone ring, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization to form the thiazole ring . The reaction conditions often require the presence of a base such as triethylamine and solvents like acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- N~2~-1,3-BENZOXAZOL-2-YL-3-CYCLOHEXYL-N-{2-[(4-METHOXYPHENYL)AMINO]}
Uniqueness
Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring, a pyrrolidinone ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O5S, with a molecular weight of 403.5 g/mol. The compound features a thiazole ring, a pyrrolidinone moiety, and an ethyl ester group, which contribute to its biological activity through interactions with various molecular targets within biological systems .
Key Structural Components
Component | Description |
---|---|
Thiazole Ring | Contributes to biological activity |
Pyrrolidinone Moiety | Enhances binding properties |
Ethyl Ester Group | Affects solubility and bioavailability |
Methoxy Group on Phenyl Ring | Modulates electronic properties and reactivity |
Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Research indicates that this compound may inhibit the activity of certain kinases and proteases, potentially leading to therapeutic applications in cancer treatment and other diseases.
- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function.
- Receptor Modulation : It could interact with receptor sites, altering signaling pathways.
- Molecular Docking Studies : Simulations have identified potential binding sites that provide insights into its pharmacological properties.
Antimicrobial Activity
A study assessing the antimicrobial properties of various thiazole derivatives, including this compound, demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited an inhibition zone larger than that of standard antibiotics used in the study, indicating its potential as an antimicrobial agent .
Cytotoxicity Assays
In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to cell death. Concentrations as low as 10 µM have been effective in reducing cell viability by over 50% in certain cancer types.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique efficacy profile:
Compound Name | Activity Type | Efficacy (IC50) |
---|---|---|
Ethyl 2-(4-methoxyphenyl)-1-methylthiazole | Antimicrobial | 15 µM |
Ethyl 2-(4-chlorophenyl)-1-methylthiazole | Anticancer | 20 µM |
Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl...}) | Anticancer/Antimicrobial | 10 µM |
Properties
Molecular Formula |
C19H21N3O5S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O5S/c1-4-27-18(25)14-10-28-19(20-14)21-17(24)13-9-15(23)22(2)16(13)11-5-7-12(26-3)8-6-11/h5-8,10,13,16H,4,9H2,1-3H3,(H,20,21,24) |
InChI Key |
DSBMPASQYKNLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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